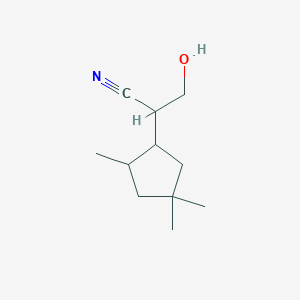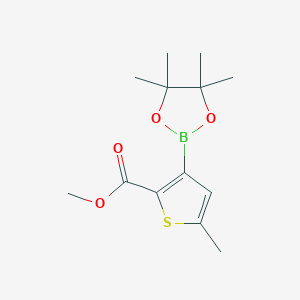
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyrrolidine ring, and a methoxy-methylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Protecting Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Methoxy-Methylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a deprotected amine.
科学的研究の応用
(2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis where the Fmoc group is commonly used for protecting amines.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its structural complexity.
Industry: Used in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
作用機序
The mechanism of action of (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions during the synthesis process. The compound’s interactions with enzymes or receptors in biological systems would involve binding to specific active sites, influencing the activity of these biomolecules.
類似化合物との比較
Similar Compounds
(2R,3R)-3-{(2S)-1-[(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2R,3R)-3-{(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}-2-methylpropanoic acid: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
The presence of the Fmoc protecting group and the methoxy-methylpropanoic acid moiety makes (2R,3R)-3-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid unique. The Fmoc group provides stability and ease of removal under mild conditions, making it highly valuable in peptide synthesis. The methoxy group adds to the compound’s versatility in chemical reactions.
特性
分子式 |
C24H27NO5 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
(2R,3R)-3-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid |
InChI |
InChI=1S/C24H27NO5/c1-15(23(26)27)22(29-2)21-12-7-13-25(21)24(28)30-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,27)/t15-,21+,22-/m1/s1 |
InChIキー |
PRTOFBNKUJDFQR-KBJGYGKASA-N |
異性体SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O |
正規SMILES |
CC(C(C1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-Isopropylamino-ethyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B8438252.png)











